molecular formula C11H12N2O3 B14579111 Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl- CAS No. 61428-18-0

Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl-

Cat. No.: B14579111
CAS No.: 61428-18-0
M. Wt: 220.22 g/mol
InChI Key: UFQHPFQESQPIKK-UHFFFAOYSA-N
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Description

Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl- is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry The compound’s structure consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-phenyl-2-propenal with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can lead to the formation of the isoxazole ring. The subsequent nitration of the resulting compound with nitric acid can introduce the nitromethyl group.

Industrial Production Methods

In an industrial setting, the production of Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s nitromethyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. Additionally, the phenyl group can facilitate binding to hydrophobic pockets in target proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-(4-nitrophenyl)-
  • 3-Methyl-4,5-dihydro-5-isoxazolecarboxylic acid

Uniqueness

Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl- is unique due to the presence of both a phenyl group and a nitromethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

61428-18-0

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-methyl-5-(nitromethyl)-3-phenyl-4H-1,2-oxazole

InChI

InChI=1S/C11H12N2O3/c1-11(8-13(14)15)7-10(12-16-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

UFQHPFQESQPIKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C2=CC=CC=C2)C[N+](=O)[O-]

Origin of Product

United States

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